molecular formula C6H13ClFN B6219074 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2763775-86-4

3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No. B6219074
CAS RN: 2763775-86-4
M. Wt: 153.6
InChI Key:
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Description

3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a compound that has recently gained attention in the scientific and medical communities due to its potential to be used in a variety of applications. This compound is of particular interest due to its unique structure and properties, which lend themselves to a wide range of applications in the fields of drug discovery and synthesis, as well as in the development of pharmaceuticals.

Scientific Research Applications

3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, has been studied for its potential use in a variety of scientific and medical research applications. It has been proposed as a potential inhibitor of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and other compounds in the body. It has also been studied for its potential ability to inhibit the growth of certain cancer cells, as well as its potential to inhibit the growth of certain bacteria. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, such as those used in drug discovery and synthesis.

Mechanism of Action

The mechanism of action of 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is not yet fully understood. However, it is believed that the compound binds to certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. This binding is thought to inhibit the activity of the enzymes, thus preventing the metabolism of certain compounds. Additionally, this compound is believed to bind to certain receptors on cancer cells, which can inhibit the growth of the cells. It is also believed to bind to certain receptors on bacteria, which can inhibit the growth of the bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, are not yet fully understood. However, it is believed that this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, this compound is believed to bind to certain receptors on cancer cells, which can inhibit the growth of the cells. It is also believed to bind to certain receptors on bacteria, which can inhibit the growth of the bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, in laboratory experiments include its potential to be used as an inhibitor of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and other compounds in the body. Additionally, this compound has been studied for its potential ability to inhibit the growth of certain cancer cells, as well as its potential to inhibit the growth of certain bacteria. The main limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

The potential future directions for the use of 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, include further research into its mechanism of action, as well as its potential use in drug discovery and synthesis. Additionally, this compound could be studied for its potential use in the development of pharmaceuticals, as well as its potential use in the treatment of certain diseases. Finally, this compound could be studied for its potential use as an inhibitor of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and other compounds in the body.

Synthesis Methods

The synthesis of 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers, involves a series of steps. The first step is the preparation of a 2-fluoroethyl bromide, which is formed by the reaction of 2-fluoroethyl alcohol with bromine. This is followed by the reaction of the bromide with cyclobutan-1-amine, which yields a mixture of diastereomers. This mixture is then treated with hydrochloric acid to form the desired 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with ethylamine followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2-fluoroethyl chloride to yield the final product as a mixture of diastereomers.", "Starting Materials": [ "Cyclobutanone", "Ethylamine", "Sodium borohydride", "2-Fluoroethyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with ethylamine in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: The resulting imine is reduced with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: The amine is then reacted with 2-fluoroethyl chloride in the presence of sodium hydroxide in diethyl ether to yield the final product as a mixture of diastereomers." ] }

CAS RN

2763775-86-4

Molecular Formula

C6H13ClFN

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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